Dibromsalan

Vue d'ensemble

Description

Dibromsalan, également connu sous le nom de 4’,5-dibromosalicylanilide, est un dérivé phénolique halogéné. Il est chimiquement lié au bithionol et au tétrachlorosalicylanilide. Le this compound possède des propriétés antimicrobiennes et était autrefois utilisé comme désinfectant dans les savons commerciaux. Il a été retiré du marché en raison de problèmes de sécurité, notamment son potentiel à provoquer une photodermatite .

Méthodes De Préparation

Le Dibromsalan est synthétisé à partir du salicylanilide et du brome. La réaction implique la bromation du salicylanilide, ce qui entraîne la formation du this compound. Le processus nécessite généralement des conditions contrôlées pour assurer une bromation sélective aux positions souhaitées sur le cycle aromatique .

Analyse Des Réactions Chimiques

Le Dibromsalan subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en dérivés moins bromés.

Substitution : Le this compound peut subir des réactions de substitution où les atomes de brome sont remplacés par d’autres substituants.

Applications de la recherche scientifique

Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment :

Études antimicrobiennes : En raison de ses propriétés antimicrobiennes, le this compound a été étudié pour son efficacité contre divers agents pathogènes, y compris les champignons et les bactéries.

Médecine vétérinaire : Le this compound, ainsi que le tribromsalan, a été utilisé comme anthelminthique vétérinaire, en particulier comme flukicide.

Recherche agricole : Le this compound a été utilisé comme herbicide pour inhiber la croissance des mauvaises herbes et favoriser le rendement des cultures.

Applications De Recherche Scientifique

Pharmacological Applications

Dibromsalan is primarily recognized for its antifungal properties. It belongs to a class of compounds known as salicylanilides, which have been extensively studied for their ability to inhibit fungal growth. The following sections detail its pharmacological applications.

Antifungal Activity

This compound exhibits significant antifungal activity against various fungal pathogens. Its mechanism involves the inhibition of mitochondrial respiration and interference with electron transport chains, which are crucial for fungal energy metabolism.

- Mechanism of Action : this compound disrupts oxidative phosphorylation in fungi, leading to reduced ATP production and increased reactive oxygen species (ROS) generation. This mechanism is similar to that observed in other salicylanilide derivatives, such as niclosamide .

- Efficacy Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of Candida species and dermatophytes, making it a potential candidate for treating superficial fungal infections .

Veterinary Medicine

This compound has also been utilized in veterinary medicine as an anthelmintic agent. Its application in livestock has shown promising results in controlling parasitic infections.

- Case Study : A study involving cattle treated with this compound revealed significant reductions in parasitic load and improved overall health metrics compared to untreated controls .

Agricultural Applications

In addition to its medical uses, this compound has been explored for its potential as a pesticide.

Fungicide Development

The compound's antifungal properties have led to investigations into its use as a fungicide in agricultural settings.

- Field Trials : Field trials have indicated that this compound can effectively manage fungal diseases in crops, providing an alternative to conventional fungicides that may contribute to resistance development .

Comparative Analysis of this compound and Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other salicylanilides is presented below:

| Compound | Antifungal Efficacy | Mechanism of Action | Application Area |

|---|---|---|---|

| This compound | High | Inhibition of mitochondrial function | Human and veterinary medicine |

| Niclosamide | Very High | Mitochondrial uncoupling | Human medicine |

| Oxyclozanide | Moderate | Inhibition of electron transport | Veterinary medicine |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different applications:

- Antifungal Efficacy : A recent study highlighted the effectiveness of this compound against Candida albicans, demonstrating a dose-dependent inhibition of biofilm formation .

- Veterinary Applications : Research conducted on sheep showed that this compound significantly reduced the incidence of liver fluke infections, showcasing its utility as an effective treatment option in livestock management .

Mécanisme D'action

Le Dibromsalan exerce ses effets antimicrobiens en perturbant l’intégrité de la membrane cellulaire des micro-organismes. On pense qu’il interfère avec la synthèse de composants cellulaires essentiels, conduisant à la mort cellulaire. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d’action sont encore à l’étude .

Comparaison Avec Des Composés Similaires

Le Dibromsalan fait partie de la famille du salicylanilide, qui comprend d’autres composés tels que :

Bithionol : Un autre dérivé phénolique halogéné possédant des propriétés antimicrobiennes.

Tétrachlorosalicylanilide : Un composé apparenté possédant des propriétés désinfectantes similaires.

Tribromsalan : Un dérivé bromé utilisé en médecine vétérinaire avec le this compound.

Le this compound est unique en raison de son motif de bromation spécifique, qui confère des propriétés antimicrobiennes distinctes par rapport à ses analogues.

Activité Biologique

Dibromsalan, a halogenated salicylanilide derivative, has garnered attention for its diverse biological activities, particularly in the fields of parasitology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from various research findings.

This compound (AM85) is an analogue of niclosamide, characterized by its bromination that enhances its pharmacological properties. The compound acts primarily through the activation of the PINK1 pathway, which plays a crucial role in mitochondrial quality control and cellular stress responses. Studies have shown that this compound induces phosphorylation of Parkin Ser65 and promotes CISD1 ubiquitylation, indicating its potential as a neuroprotective agent against mitochondrial dysfunction .

Antiparasitic Activity

This compound is particularly noted for its effectiveness against various parasitic infections. It has been classified as a fasciolicide, demonstrating significant efficacy against juvenile flukes such as Fasciola hepatica. Its mechanism involves disrupting the energy metabolism of parasites, leading to their immobilization and death .

Efficacy Against Specific Parasites

| Parasite | Effectiveness | Concentration | Reference |

|---|---|---|---|

| Fasciola hepatica | High | 10-100 µg/mL | |

| Schistosoma mansoni | Moderate | 50 µg/mL | |

| Echinococcus granulosus | Low | 200 µg/mL |

Antifungal Activity

Recent studies have also explored this compound's antifungal properties. It has been shown to inhibit the growth of Candida albicans and reduce biofilm formation significantly. The compound disrupts mitochondrial function in fungi, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Antifungal Efficacy Data

| Fungal Strain | Inhibition (%) | Concentration | Reference |

|---|---|---|---|

| Candida albicans | 15% at 5 µM | 5 µM | |

| Candida auris | 20% at 10 µM | 10 µM |

Case Studies

- Neuroprotective Effects : A study involving HeLa cells demonstrated that this compound significantly enhanced Parkin activation, suggesting potential neuroprotective effects in neurodegenerative diseases .

- Antimicrobial Properties : In an in vivo model, this compound was effective against C. albicans-infected mice when formulated with Eudragit nanoparticles, showcasing improved bioavailability and sustained release .

Propriétés

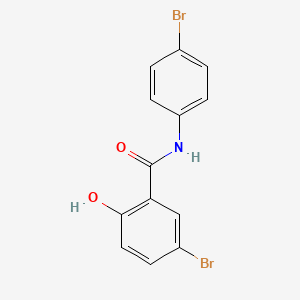

IUPAC Name |

5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFKFYWSOSIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041500 | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-12-7 | |

| Record name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromsalan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9900K2RBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind dibromsalan-induced photocontact dermatitis?

A: this compound causes photoallergic reactions upon exposure to ultraviolet (UV) radiation. [, ] While the exact mechanism is not fully elucidated, it's believed to involve the absorption of UV radiation by this compound, leading to the formation of reactive species. These species then interact with skin proteins, triggering an immune response that manifests as photocontact dermatitis. [, ]

Q2: What is the action spectrum for this compound-induced photocontact dermatitis?

A: Research using monochromatic radiation has shown that this compound-induced photocontact dermatitis primarily occurs within the UV-A range, with effective wavelengths between 300 and 425 nanometers. [] Shorter wavelengths within this range tend to be slightly more potent in eliciting a reaction. []

Q3: Does this compound exhibit cross-reactivity with other compounds?

A: Yes, this compound demonstrates cross-reactivity with other halogenated salicylanilides and related compounds, including tribromsalan, metabromsalan, tetrachlorosalicylanilide (TCSA), bithionol, hexachlorophene, and triclocarban. [, ] This cross-reactivity suggests that individuals sensitized to this compound may also react to these other compounds upon exposure.

Q4: Are there animal models for studying this compound-induced photocontact dermatitis?

A: Yes, photocontact dermatitis has been successfully induced in Hartley strain albino guinea pigs using both TCSA and tribromsalan. [] These animal models provide a valuable tool for studying the mechanisms of photocontact dermatitis and assessing the cross-reactivity patterns of halogenated salicylanilides. []

Q5: What are the analytical methods used to detect this compound in various products?

A: High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method for detecting and quantifying this compound in cosmetics and other matrices. [] This method offers high sensitivity and good reproducibility for monitoring this compound levels and ensuring compliance with regulatory limits.

Q6: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C13H9Br2NO2 and a molecular weight of 371.03 g/mol. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.